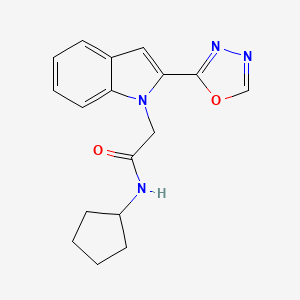

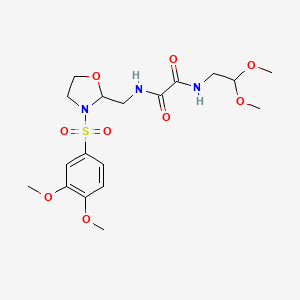

![molecular formula C13H19IO4 B2639906 Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate CAS No. 2225147-55-5](/img/structure/B2639906.png)

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures that are increasingly being incorporated in newly developed bio-active compounds . They are underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of these compounds is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy provides unified access to bicyclo[2.1.1]hexanes with distinct substitution patterns .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes can serve as useful building blocks in pharmaceutical chemistry. For instance, 1,4-Disubstituted bicyclo[2.2.1]hexanes provide similar structural properties to meta-disubstituted benzenes .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a photocatalytic cycloaddition reaction . This reaction provides access to bicyclo[2.1.1]hexanes with various substitution patterns .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound is extensively studied for its chemical synthesis and structural properties. It is known to react with diethyl sodiomalonate in toluene to form compounds like diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, highlighting its reactivity and potential for creating structurally complex derivatives. This synthesis pathway is crucial for further chemical transformations and understanding the molecular structure of related compounds (Kuroyan et al., 1991). Similarly, the structural characteristics of related compounds, such as 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester, have been elucidated, providing insights into their molecular conformation and potential applications in fields like materials science (Böcskei et al., 1998).

Enantiospecific Synthesis

The compound's framework is utilized in the enantiospecific synthesis of substituted bicyclo[2.1.1]hexane-1-carboxylic acids and esters. This aspect of research highlights its importance in stereochemical studies and its potential application in synthesizing enantiomerically pure compounds, which is crucial in pharmaceuticals and materials science (Martínez et al., 1993).

Biological Activity Studies

There's also research exploring the biological activity of derivatives of similar compounds. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been prepared and evaluated for their in vitro activity against P. falciparum, antimycobacterium activity, and cytotoxic activity against Vero cell. These studies signify the potential therapeutic applications of these compounds and the importance of structural modifications in enhancing biological activity (Ningsanont et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 1-(iodomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19IO4/c1-2-17-10(15)12-7-11(8-12,9-14)18-13(12)3-5-16-6-4-13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVLHMARZGHTQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC23CCOCC3)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19IO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(iodomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

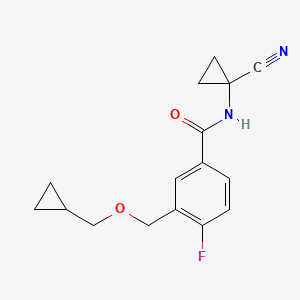

![N-[(2,6-difluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2639823.png)

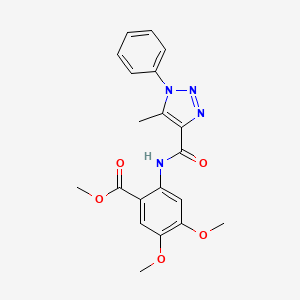

![2-(2-fluorophenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2639824.png)

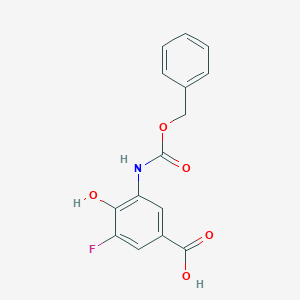

![2-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2639831.png)

![4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzamide](/img/structure/B2639833.png)

![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine](/img/structure/B2639841.png)

![3-(3,4-dimethoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2639842.png)

![tert-Butyl [4-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2639843.png)

![N-butyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2639846.png)